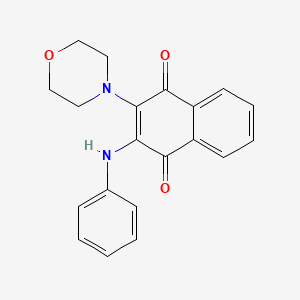

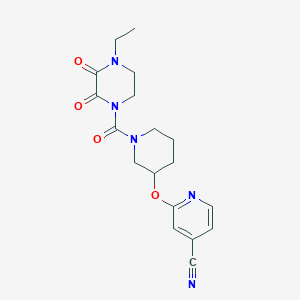

![molecular formula C13H12N4O B2692381 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-4-yl)methanone CAS No. 1797183-52-8](/img/structure/B2692381.png)

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains both pyridine and pyrimidine rings.

Scientific Research Applications

Development of Pharmaceutical Formulations

Research has been conducted on the development of precipitation-resistant solution formulations to increase in vivo exposure of poorly water-soluble compounds. Such formulations can significantly enhance plasma concentrations in various species, improving dose proportionality and facilitating early toxicological and clinical evaluations of these compounds (Burton et al., 2012).

Synthetic Chemistry Applications

Stereospecific Synthesis : Enantiomerically pure pyrrolidines were obtained through 1,3-dipolar cycloaddition of stabilized azomethine ylides and sugar enones derived from pentoses, demonstrating the versatility of this approach in generating compounds with varied configurations (Oliveira Udry et al., 2014).

Heterocyclic Chemistry : The synthesis of novel fused chromone–pyrimidine hybrids via ANRORC rearrangement highlights the methodological advances in constructing complex heterocyclic systems, which are crucial for the development of new therapeutic agents (Sambaiah et al., 2017).

Photochemical Studies : The study on the solvent's impact on the photokinetics of a 2(1H)-pyrimidinone reveals critical insights into the behavior of (6-4) photolesions formed from adjacent pyrimidine bases on DNA strands, offering potential pathways for understanding and mitigating UV-induced DNA damage (Ryseck et al., 2013).

properties

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(pyridin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13(10-1-4-14-5-2-10)17-6-3-12-11(8-17)7-15-9-16-12/h1-2,4-5,7,9H,3,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMFJOLYTHJLBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2692298.png)

![3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2692299.png)

![4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2692306.png)

![N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2692307.png)

![N-(5-methylisoxazol-3-yl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2692310.png)

![Methyl{[1-(methylethyl)-3-nitropyrazol-5-yl]methyl}amine](/img/structure/B2692316.png)

![[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride](/img/structure/B2692318.png)